molecular formula C15H19N3OS B11774013 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide

Cat. No.: B11774013
M. Wt: 289.4 g/mol
InChI Key: PJFHORMYIIAALU-UHFFFAOYSA-N
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Description

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide is a complex organic compound that features a pyrrole ring and a tetrahydrobenzo[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide typically involves the condensation of 2,5-dimethylpyrrole with a suitable thiophene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling potentially hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.

    Reduction: This can be used to reduce any double bonds or functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a variety of functional groups .

Scientific Research Applications

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest it may affect cellular processes such as cell division and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide apart is its unique combination of a pyrrole ring and a tetrahydrobenzo[b]thiophene moiety, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

InChI

InChI=1S/C15H19N3OS/c1-9-7-8-10(2)18(9)15-13(14(19)17-16)11-5-3-4-6-12(11)20-15/h7-8H,3-6,16H2,1-2H3,(H,17,19)

InChI Key

PJFHORMYIIAALU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=C(C3=C(S2)CCCC3)C(=O)NN)C

Origin of Product

United States

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